![molecular formula C20H29NO2 B593352 17beta-Hydroxy-androstano[3,2-c]isoxazole CAS No. 884483-38-9](/img/structure/B593352.png)
17beta-Hydroxy-androstano[3,2-c]isoxazole
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Overview
Description
17β-Hydroxy-androstano[3,2-c]isoxazole is an analog of furazadrol and danazol, which are isoxazoles of testosterone that possess weak androgenic activity. 17β-Hydroxy-androstano[3,2-c]isoxazole is a designer anabolic androgenic steroid that is classified as a Schedule III controlled substance in the United States. This compound is intended for forensic and research purposes only.
Scientific Research Applications
Identification and Characterization
- 17beta-Hydroxy-androstano[3,2-c]isoxazole was identified in a product marketed as a designer supplement. This identification process involved analytical techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystal structure analysis, highlighting the compound's presence in commercial products (Parr et al., 2009).
Antiandrogenic Activity
- A study synthesized derivatives of androstano[17,16-c]pyrazolines, including 17beta-Hydroxy-androstano[3,2-c]isoxazole, and evaluated their antiandrogenic activity. Some compounds exhibited better antiandrogenic activity than the reference drug, indicating potential therapeutic applications (Amr et al., 2006).
Metabolic Analysis
- The metabolism of related compounds, such as 4-hydroxyandrostenedione and 4-hydroxytestosterone, was studied to understand their excretion and metabolic profiles, which can inform research on similar compounds like 17beta-Hydroxy-androstano[3,2-c]isoxazole (Kohler et al., 2007).
Inhibitory Effects on Enzymes
- Research on analogs of 17beta-Hydroxy-androstano[3,2-c]isoxazole has shown potential inhibitory effects on enzymes such as human 17α-hydroxylase/C17,20-lyase. These findings suggest applications in the treatment of conditions like benign prostatic hypertrophy and prostate cancer (Cheng, 2001).
Allosteric Modulation of Receptors
- Certain steroidal compounds, including analogs of 17beta-Hydroxy-androstano[3,2-c]isoxazole, have been studied for their allosteric modulation of muscarinic receptors, indicating potential applications in neurological research and drug development (Lazareno et al., 2002).
Anticonvulsant and Anxiolytic Activities
- Research on 17beta-substituted androstan-3alpha-ol analogs demonstrated anticonvulsant and anxiolytic-like activities, suggesting a role for similar compounds in neuropharmacology (Runyon et al., 2009).
Anabolic Activity Studies
- Studies on novel 9alpha-fluorosteroids, structurally related to 17beta-Hydroxy-androstano[3,2-c]isoxazole, investigated their anabolic activities, contributing to the understanding of steroidal compounds in sports medicine and endocrinology (Reyes-Moreno et al., 2009).
Anti-Inflammatory Properties
- An androstene steroid similar to 17beta-Hydroxy-androstano[3,2-c]isoxazole was isolated from Acacia nilotica and demonstrated anti-inflammatory activity, hinting at potential applications of related compounds in anti-inflammatory therapies (Chaubal et al., 2003).
properties
CAS RN |
884483-38-9 |
---|---|
Product Name |
17beta-Hydroxy-androstano[3,2-c]isoxazole |
Molecular Formula |
C20H29NO2 |
Molecular Weight |
315.5 |
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-6-oxa-7-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol |
InChI |
InChI=1S/C20H29NO2/c1-19-8-7-16-14(15(19)5-6-18(19)22)4-3-13-9-17-12(11-23-21-17)10-20(13,16)2/h11,13-16,18,22H,3-10H2,1-2H3/t13-,14-,15-,16-,18-,19-,20-/m0/s1 |
InChI Key |
YYWMPTGXJBPRND-YNZDMMAESA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5=CON=C5C4)C |
synonyms |
(5α,17β)-androstano[3,2-c]isoxazol-17-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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